molecular formula C20H14F5N3OS B284313 N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

Katalognummer B284313
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: MTHUTEYYKBPBQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide, also known as DFTP, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurological disorders. N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in inflammation. Furthermore, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to have various biochemical and physiological effects in animal models. In cancer research, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to induce apoptosis, which is a type of programmed cell death, in cancer cells. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Furthermore, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In neurological research, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to improve cognitive function and reduce the accumulation of amyloid-beta peptides in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in lab experiments is its potent anti-cancer and anti-inflammatory effects, which make it a promising candidate for the development of new therapies. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to have low toxicity in animal models, which suggests that it may have fewer side effects than other compounds that are currently used in cancer and inflammation treatments. However, one limitation of using N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Zukünftige Richtungen

There are several future directions for the study of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide. One potential direction is the development of new therapies that target the enzymes and signaling pathways that are inhibited by N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in animal models, which could provide insights into its potential therapeutic applications in humans. Furthermore, the study of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in combination with other compounds could lead to the development of more effective therapies for cancer, inflammation, and neurological disorders.

Synthesemethoden

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 2-(4-phenyl-6-trifluoromethyl-2-pyrimidinylthio)acetic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The resulting compound is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to have anti-inflammatory effects and can reduce the severity of inflammation in animal models. Furthermore, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has shown promise in the treatment of neurological disorders, such as Alzheimer's disease, by reducing the accumulation of amyloid-beta peptides in the brain.

Eigenschaften

Molekularformel

C20H14F5N3OS

Molekulargewicht

439.4 g/mol

IUPAC-Name

N-(3,4-difluorophenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C20H14F5N3OS/c1-11(18(29)26-13-7-8-14(21)15(22)9-13)30-19-27-16(12-5-3-2-4-6-12)10-17(28-19)20(23,24)25/h2-11H,1H3,(H,26,29)

InChI-Schlüssel

MTHUTEYYKBPBQC-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)F)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Kanonische SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)F)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.